molecular formula C9H8BrF B6203710 1-(2-bromocyclopropyl)-2-fluorobenzene CAS No. 1860908-09-3

1-(2-bromocyclopropyl)-2-fluorobenzene

Cat. No.: B6203710
CAS No.: 1860908-09-3
M. Wt: 215.06 g/mol
InChI Key: QYOBQKVDLFQBBY-UHFFFAOYSA-N
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Description

1-(2-Bromocyclopropyl)-2-fluorobenzene is an organic compound that features a cyclopropyl ring substituted with a bromine atom and a benzene ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromocyclopropyl)-2-fluorobenzene typically involves the cyclopropanation of a suitable precursor followed by bromination and fluorination reactions. One common method involves the use of cyclopropyl bromide and fluorobenzene as starting materials. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromocyclopropyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-Bromocyclopropyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromocyclopropyl)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromocyclopropyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine substituents on a cyclopropyl-benzene framework. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1860908-09-3

Molecular Formula

C9H8BrF

Molecular Weight

215.06 g/mol

IUPAC Name

1-(2-bromocyclopropyl)-2-fluorobenzene

InChI

InChI=1S/C9H8BrF/c10-8-5-7(8)6-3-1-2-4-9(6)11/h1-4,7-8H,5H2

InChI Key

QYOBQKVDLFQBBY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1Br)C2=CC=CC=C2F

Purity

95

Origin of Product

United States

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